molecular formula C12H19NS B5719878 N-methyl-2-adamantanecarbothioamide

N-methyl-2-adamantanecarbothioamide

Cat. No.: B5719878
M. Wt: 209.35 g/mol
InChI Key: AYRQCQXSMWMWLM-UHFFFAOYSA-N
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Description

N-methyl-2-adamantanecarbothioamide is a thiourea derivative featuring the adamantane backbone, a rigid hydrocarbon cage structure. The compound is characterized by a thioamide group (C=S) at the 2-position of adamantane, with a methyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-methyladamantane-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS/c1-13-12(14)11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRQCQXSMWMWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Adamantane Carboxamides/Thioamides

Adamantane derivatives are widely studied for their stability and bioactivity. Below is a comparison of N-methyl-2-adamantanecarbothioamide with structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents
This compound C₁₂H₁₉NS 217.35 Thioamide (C=S) Methyl at N-position
N-(2-methyl-8-quinolinyl)-1-adamantanecarboxamide C₂₁H₂₄N₂O 320.43 Carboxamide (C=O) 2-methyl-8-quinolinyl group
N-(4-ethoxyphenyl)-1-adamantanecarboxamide C₁₉H₂₅NO₂ 299.41 Carboxamide (C=O) 4-ethoxyphenyl group
N-(2-phenylethyl)adamantane-1-carboxamide C₁₉H₂₅NO 283.41 Carboxamide (C=O) 2-phenylethyl group
Key Observations:

Functional Group Differences: The thioamide group in this compound replaces the carboxamide (C=O) group found in analogues like N-(2-methyl-8-quinolinyl)-1-adamantanecarboxamide . Thioamides are less polar than carboxamides, which may influence solubility and bioavailability.

Substituent Effects: The methyl group on the nitrogen in this compound contrasts with bulkier substituents in analogues (e.g., quinolinyl or phenylethyl groups). Smaller substituents may reduce steric hindrance, favoring interactions with biological targets .

Molecular Weight and Complexity :

  • The thioamide has a lower molecular weight (217.35 g/mol) compared to carboxamide derivatives (283.41–320.43 g/mol), which could simplify synthetic routes and improve metabolic stability .

Physicochemical and Toxicological Insights

  • Lipophilicity : The thioamide’s sulfur atom increases logP values relative to carboxamides, as observed in analogues like N-(2-phenylethyl)adamantane-1-carboxamide . This property is critical for blood-brain barrier penetration in CNS-targeted drugs.
  • Thioamides, however, may exhibit higher reactivity due to sulfur’s nucleophilicity, warranting caution in handling .

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